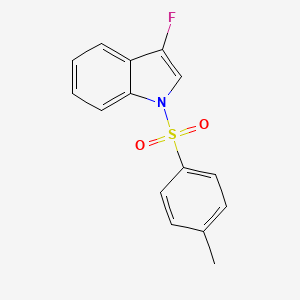

3-Fluoro-1-tosyl-1H-indole

Description

The Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in both organic synthesis and medicinal chemistry. mdpi.comresearchgate.netresearchgate.netbohrium.com Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan and a multitude of alkaloids with significant pharmacological activities. bohrium.com In medicinal chemistry, the indole framework is a core component of numerous approved drugs, targeting a wide spectrum of diseases including cancer, inflammatory conditions, and neurological disorders. mdpi.combohrium.com The structural versatility of the indole ring system allows for functionalization at various positions, enabling the precise tuning of its electronic and steric properties to optimize interactions with biological targets. researchgate.net This adaptability has made it an indispensable building block for the synthesis of complex natural products and novel therapeutic agents. researchgate.netbohrium.com

Strategic Incorporations of Fluorine Atoms in Indole Systems: Advanced Chemical Implications

The introduction of fluorine into organic molecules, a strategy known as fluorination, can profoundly alter their physicochemical and biological properties. mdpi.com In the context of indole chemistry, the incorporation of a fluorine atom can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities for protein targets. Fluorine's high electronegativity can influence the acidity of nearby protons and modulate the electron density of the aromatic system, thereby affecting the molecule's reactivity and interaction with biological receptors. mdpi.com These attributes have made fluorinated indoles highly sought-after targets in drug discovery, with research demonstrating their potential in developing new anticancer, antiviral, and anti-inflammatory agents. researchgate.net The strategic placement of fluorine can block sites of metabolic oxidation, prolonging the in vivo lifetime of a drug candidate. mdpi.com

The p-Toluenesulfonyl (Tosyl) Group in Indole Functionalization: Beyond Simple Protection

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is frequently employed as a protecting group for the nitrogen atom of the indole ring. wikipedia.orgwiley-vch.de This protection is often necessary to prevent unwanted side reactions during synthetic transformations at other positions of the indole scaffold. However, the role of the N-tosyl group extends far beyond simple protection. As a strong electron-withdrawing group, it significantly acidifies the C-2 proton of the indole ring, facilitating its deprotonation and subsequent functionalization. Furthermore, the tosyl group can act as a leaving group in certain reactions and can direct metallation to specific positions on the indole nucleus. This dual functionality as both a protecting and an activating group makes N-tosylation a powerful tool in the synthetic chemist's arsenal (B13267) for the elaboration of complex indole derivatives. researchgate.netorganic-chemistry.org

Interactive Data Table: Properties of Selected Indole Derivatives

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYHCJXXWJMPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Fluoro 1 Tosyl 1h Indole

Precursor-Based and Direct Fluorination Techniques for C3 of the Indole (B1671886) Nucleus

The direct introduction of a fluorine atom at the C3 position of the indole ring is a challenging transformation due to the inherent nucleophilicity of this position. Consequently, a variety of strategies have been developed, ranging from the use of powerful electrophilic fluorinating reagents to the assembly of the indole core from pre-fluorinated building blocks.

Electrophilic Fluorination Approaches Utilizing Specialized Reagents

Electrophilic fluorination has emerged as a primary strategy for the direct C3-fluorination of indoles. This approach relies on the use of reagents that act as a source of "electrophilic fluorine" (F+), which can react with the electron-rich C3 position of the indole nucleus. Several specialized reagents have been developed for this purpose, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being the most prominent. brynmawr.eduwikipedia.org

The reaction of N-substituted indoles with these reagents can lead to the formation of 3-fluoroindoles. However, a common side reaction is the formation of 3,3-difluoro-2-oxindoles, particularly when using reagents like NFSI. brynmawr.edu The reaction pathway is highly dependent on the reaction conditions and the nature of the substituent on the indole nitrogen. For instance, indoles with electron-withdrawing N-protecting groups have been shown to be less reactive towards electrophilic fluorination. brynmawr.edu

Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt, is another powerful and versatile electrophilic fluorinating agent. gtilaboratorysupplies.com While it is widely used for the fluorination of various organic substrates, its application to indoles often leads to the formation of 3-fluorooxindoles, especially in the presence of water. nih.govorganic-chemistry.org The proposed mechanism involves the formation of an unstable 3-fluoroindolenine intermediate, which can then undergo further reactions to yield the oxindole (B195798) product. organic-chemistry.org However, under carefully controlled anhydrous conditions, the potential for isolating the 3-fluoroindole intermediate exists.

The general reactivity of common electrophilic fluorinating reagents is summarized below:

| Reagent | Common Name | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Mild, crystalline solid; can lead to difluorination and oxindole formation. brynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, versatile; often promotes oxindole formation in aqueous media. nih.govorganic-chemistry.org |

Nucleophilic Fluorination Strategies and Their Regioselectivity

Direct nucleophilic fluorination at the C3 position of an indole to form a C-F bond is a synthetically challenging endeavor. The electron-rich nature of the indole C3 position makes it inherently resistant to attack by nucleophilic fluoride (B91410) sources. Strategies to overcome this challenge often involve reversing the polarity (umpolung) of the C3 position, making it electrophilic and thus susceptible to nucleophilic attack. However, literature specifically describing the direct nucleophilic C3-fluorination of a pre-formed indole or N-tosylindole to yield 3-fluoroindole is scarce.

Most reported nucleophilic fluorination strategies in the context of the indole scaffold lead to the formation of 3-fluorooxindoles. These methods typically start from an oxindole precursor where the C3 position is already functionalized with a good leaving group, which is then displaced by a nucleophilic fluoride source.

The challenges associated with direct C3 nucleophilic fluorination highlight the importance of alternative strategies, such as the building block assembly methods discussed in section 2.1.4, where the fluorine atom is incorporated into one of the precursors before the indole ring is constructed.

Transition-Metal-Catalyzed C-H Functionalization for Fluorine Introduction

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups into organic molecules, including indoles. rsc.orgkcl.ac.ukbohrium.com While significant progress has been made in the C-H functionalization of indoles at various positions, the direct catalytic C-H fluorination at the C3 position remains a developing area.

Palladium catalysis has been explored for the C-H functionalization of indoles. iu.eduacs.orgnih.govnih.gov These methods often rely on the use of a directing group to achieve regioselectivity. For the C3 position of indoles, its inherent reactivity often directs functionalization without the need for an external directing group. However, the development of a general and efficient palladium-catalyzed C3-H fluorination of N-tosylindole is still an area of active research. One of the challenges is the propensity for oxidative addition of the C-F bond to the metal center, which can lead to catalyst deactivation.

Recent advancements have shown promise in the palladium-catalyzed site-selective fluorination of unactivated C(sp3)−H bonds using Selectfluor as the fluorine source, which could potentially be adapted for the C(sp2)-H bonds in indoles. iu.edu

Building Block Assembly Methods for Constructing C3-Fluorinated Indoles

An alternative and often more successful approach to synthesizing C3-fluorinated indoles involves the construction of the indole ring from precursors that already contain the fluorine atom. This "building block" strategy circumvents the challenges associated with the direct fluorination of the indole nucleus.

One such method involves a photoredox-catalyzed synthesis of 3-fluoroindoles from N-arylamines substituted with a CF2I group. organic-chemistry.org In this process, the pre-fluorinated N-arylamine undergoes a cyclization reaction under blue light irradiation in the presence of a ruthenium photocatalyst to form a difluorinated indoline, which then eliminates hydrogen fluoride to yield the desired 3-fluoroindole. organic-chemistry.org

Another strategy involves a modified Madelung synthesis, which can be used to construct 3-tosyl-indoles from N-(o-tolyl)benzamides. nih.govacs.org While this method does not directly produce a 3-fluoroindole, it provides a pathway to the 3-tosyl-indole scaffold, which could then potentially undergo further functionalization. The synthesis of 1,2-disubstituted-3-tosylindoles has been reported in moderate to high yields using this one-pot, two-step procedure. nih.govacs.org

N-Tosylation Protocols for Indole Derivatives

The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of the indole ring is a common strategy to protect the N-H group, increase its acidity, and modify its electronic properties. This transformation is typically achieved through a base-catalyzed N-sulfonylation reaction.

Base-Catalyzed N-Sulfonylation of Indoles

The N-tosylation of indoles is generally carried out by treating the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include triethylamine (B128534) (TEA), potassium carbonate (K2CO3), and sodium hydride (NaH).

A study on the synthesis of N-tosyl-indole hybrid thiosemicarbazones reported the N-tosylation of indole-3-carbaldehyde using tosyl chloride and triethylamine. nih.gov Copper-catalyzed N-alkylation of indoles has also been achieved using potassium hydroxide (B78521) as the base. rsc.org The reaction conditions for the N-tosylation of various indole derivatives can be summarized as follows:

| Indole Derivative | Base | Solvent | Yield | Reference |

| Indole-3-carbaldehyde | Triethylamine | Not specified | Excellent | nih.gov |

| Indole | Potassium Hydroxide | Dioxane | 68% (for N-alkylation) | rsc.org |

It is important to note that the reaction conditions, including the stoichiometry of the reagents and the reaction temperature, need to be carefully optimized to achieve high yields and avoid side reactions.

Optimization of Reaction Conditions for High-Yield N-Tosylation

The N-tosylation of a 3-fluoroindole core is a critical step in the synthesis of the target compound. Optimization of this reaction is paramount to ensure high yields and purity. The process typically involves the deprotonation of the indole nitrogen followed by quenching with p-toluenesulfonyl chloride (TsCl). The choice of base, solvent, and temperature significantly influences the reaction's efficiency.

Research into the N-sulfonylation of related halogenated indoles provides a framework for optimizing the synthesis of 3-Fluoro-1-tosyl-1H-indole. mdpi.com Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are highly effective for deprotonating the indole N-H. mdpi.com Alternatively, milder inorganic bases like potassium carbonate (K2CO3) can also be employed. mdpi.com The selection of the base can be crucial to avoid side reactions and degradation of the starting material.

Detailed research findings on the N-tosylation of 3-halo-2-(trifluoromethyl)indoles demonstrate the effectiveness of these conditions, which are applicable to the 3-fluoroindole substrate. High yields are consistently reported when using sodium hydride in DMF, followed by the addition of tosyl chloride. mdpi.com

Table 1: Optimization of N-Tosylation Conditions for Halogenated Indoles

| Entry | Substrate | Base | Solvent | Reagent | Yield (%) | Reference |

| 1 | 3-Chloro-2-(trifluoromethyl)indole | NaH | DMF | TsCl | High | mdpi.com |

| 2 | 3-Bromo-2-(trifluoromethyl)indole | NaH | DMF | TsCl | High | mdpi.com |

| 3 | 3-Iodo-2-(trifluoromethyl)indole | NaH | DMF | TsCl | High | mdpi.com |

This table is generated based on data for analogous compounds, illustrating common high-yield conditions applicable to 3-fluoroindole.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through various synthetic strategies, which can be broadly categorized as convergent or divergent. These pathways involve either building the molecule in a stepwise fashion or constructing the core with subsequent functionalization.

A common and reliable route involves a two-step sequence: C3-fluorination of an indole precursor followed by N-tosylation. This method allows for clear, stepwise control over the introduction of each functional group.

The first step, direct C3-fluorination of an N-protected or unprotected indole, can be achieved using electrophilic fluorinating agents. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for this transformation, often proceeding through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org The direct C-H halogenation of indoles is a well-established field, providing multiple avenues for introducing a halogen at the C3 position which can then potentially be converted to a fluoro group. researchgate.net

Once 3-fluoroindole is obtained, the subsequent N-tosylation is performed as described in section 2.2.2. This sequential approach is highly versatile, as it allows for the synthesis of various N-substituted 3-fluoroindoles by simply changing the final alkylating or sulfonylating agent. mdpi.com

Tandem, or cascade, reactions offer a more elegant and atom-economical approach by forming multiple bonds in a single operational step. In the context of this compound synthesis, this could involve the cyclization of a suitably substituted acyclic precursor that already contains the necessary fluorine and tosyl functionalities, or where these are installed during the cyclization process.

For instance, a 5-endo-trig cyclization of 1,1-difluoro-1-alkenes has been reported for the synthesis of 2-fluoro-1-tosylindole derivatives. jst.go.jp A similar strategy could be envisioned for the 3-fluoro isomer, where an appropriately designed o-alkynyl aniline (B41778) derivative undergoes cyclization and functionalization. Metal-free intramolecular cyclization of o-alkynyl arylamines with in-situ generated reagents has been shown to be a powerful method for constructing poly-functionalized indoles, such as 3-selenylindoles. nih.gov Adapting such a method for fluorination could provide a direct route to the 3-fluoroindole core.

Synthetic strategies involving the migration of a tosyl group during the formation of the indole ring are sophisticated and less common. Such a process could involve an intramolecular rearrangement where the tosyl group moves from another position (e.g., from an oxygen or another nitrogen atom in the precursor) to the indole nitrogen upon cyclization.

While direct evidence for tosyl group migration in the synthesis of this compound is not prominent in the literature, related phenomena have been observed. In the synthesis of certain indole alkaloids, a tosyl group has been observed to transfer from the indole nitrogen to a hydroxyl group elsewhere in the molecule under specific reaction conditions. nih.gov The reverse of such a process, or a designed intramolecular tosyl transfer during a ring-forming cascade, represents a potential, albeit complex, synthetic pathway. The ring-opening of N-tosyl triazoles to form carbene species, which then cyclize, is another area where tosyl groups play a key role in complex rearrangements to form new heterocyclic rings. mdpi.com

Advanced Catalytic Systems for this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of functionalized indoles has particularly benefited from the development of transition-metal catalysis.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation and functionalization of indoles. nih.gov These methods can be applied to the synthesis of this compound through several routes.

One approach involves the palladium-catalyzed cyclization of acyclic precursors. For example, the intramolecular aerobic amination of 2-acetamido-3-aryl-acrylates is a known method for synthesizing indole-2-carboxylates. nih.gov A similar strategy starting from a fluorinated precursor could be developed.

Alternatively, palladium-catalyzed C-H functionalization can be used to directly install the fluoro group onto a pre-formed N-tosylindole. While direct C-H fluorination using palladium is challenging, related C-H halogenations are more common. The direct arylation of indoles at the C-H bond using aryl chlorides has been demonstrated, showcasing the utility of palladium in activating these bonds. nih.gov Furthermore, palladium-catalyzed multicomponent reactions, such as those involving N-tosyl hydrazones, can lead to complex molecular frameworks, offering potential pathways for assembling the substituted indole core. rsc.org

Copper-Catalyzed Transformations in Fluorinated Indole Synthesis

While direct copper-catalyzed C-H fluorination of the indole nucleus at the C3 position is not a widely documented standalone method, copper catalysts can play a crucial role in facilitating the synthesis of precursors or in mediating fluorination reactions in the presence of an electrophilic fluorine source. Research in copper-catalyzed C-H functionalization of indoles is an active field, and these methods can be adapted for fluorination.

One potential copper-catalyzed approach involves the activation of the C3-H bond of 1-tosyl-1H-indole towards an electrophilic fluorinating reagent. Although specific examples for the direct synthesis of this compound are not prevalent in the literature, related copper-catalyzed transformations of indoles provide a basis for this proposed methodology. For instance, copper(II) bromide has been successfully employed as a catalyst for the direct C3-chalcogenylation of indoles, demonstrating the capability of copper to activate the C3 position.

A hypothetical copper-catalyzed fluorination of 1-tosyl-1H-indole could proceed as outlined in the following table:

| Entry | Copper Catalyst | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu(OAc)₂ | Selectfluor | Acetonitrile | 80 | Proposed |

| 2 | CuBr₂ | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane (B109758) | Reflux | Proposed |

| 3 | CuI | Selectfluor | N,N-Dimethylformamide | 100 | Proposed |

This table represents proposed reaction conditions based on related copper-catalyzed indole functionalizations and has not been experimentally validated for this specific transformation in the cited literature.

The mechanism would likely involve the coordination of the copper catalyst to the indole nitrogen or the tosyl group, increasing the nucleophilicity of the C3 position for subsequent attack by the electrophilic fluorine source.

Gold-Catalyzed Approaches to Fluorinated Heterocycles

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds. Their strong π-acidity allows for the activation of alkynes and allenes towards nucleophilic attack, a strategy that has been employed in the synthesis of various fluorinated heterocycles.

While a direct gold-catalyzed C-H fluorination of 1-tosyl-1H-indole is not a commonly reported transformation, gold catalysis can be envisioned in the context of cyclization-fluorination cascades to construct the fluorinated indole core, though this falls outside the direct fluorination of the pre-formed tosylated indole.

A more direct, albeit still largely conceptual, approach would be the gold-catalyzed electrophilic fluorination of 1-tosyl-1H-indole. The gold catalyst could act as a Lewis acid to activate the electrophilic fluorinating agent, enhancing its reactivity.

| Entry | Gold Catalyst | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | AuCl₃ | Selectfluor | 1,2-Dichloroethane | 60 | Proposed |

| 2 | [Au(PPh₃)]NTf₂ | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | Room Temp | Proposed |

| 3 | AuBr₃ | Selectfluor | Acetonitrile | 50 | Proposed |

This table represents proposed reaction conditions based on the general principles of gold-catalyzed reactions and has not been experimentally validated for this specific transformation in the cited literature.

The proposed mechanism involves the activation of the fluorinating agent by the gold catalyst, followed by electrophilic attack at the electron-rich C3 position of the 1-tosyl-1H-indole.

Metal-Free Organic Transformations for Indole Modification

The most direct and widely applicable method for the synthesis of this compound is through metal-free electrophilic fluorination of the parent 1-tosyl-1H-indole. This approach leverages the inherent nucleophilicity of the indole C3 position and the reactivity of modern electrophilic fluorinating agents.

The synthesis of the starting material, 1-tosyl-1H-indole, is a standard procedure involving the reaction of indole with p-toluenesulfonyl chloride in the presence of a base.

Synthesis of 1-tosyl-1H-indole:

| Reactants | Base | Solvent | Temperature | Yield (%) |

| Indole, p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | Room Temp | High |

Once the N-protected indole is obtained, the electrophilic fluorination can be carried out using various commercially available reagents. The most common and effective reagents for this transformation are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.

Electrophilic Fluorination of 1-tosyl-1H-indole:

| Entry | Fluorinating Agent | Solvent | Temperature | Yield (%) |

| 1 | Selectfluor® | Acetonitrile | Room Temp | Good to High |

| 2 | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | Room Temp | Good to High |

| 3 | Selectfluor® | Acetonitrile/Water | Room Temp | Moderate |

Yields are generally reported as good to high in the literature for the fluorination of various indole derivatives under these conditions.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich C3 position of the 1-tosyl-1H-indole attacks the electrophilic fluorine atom of the fluorinating agent. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the desired this compound. The tosyl group at the nitrogen atom serves as a protecting group and modulates the electronic properties of the indole ring, generally favoring clean substitution at the C3 position.

Detailed research has shown that the choice of solvent can influence the reaction efficiency. Acetonitrile and dichloromethane are commonly used solvents for these transformations, providing good solubility for both the substrate and the fluorinating agent. The reactions are typically carried out at room temperature and proceed to completion within a few hours.

Investigative Studies on the Reactivity and Mechanistic Pathways of 3 Fluoro 1 Tosyl 1h Indole

Influence of the N-Tosyl Moiety on Indole (B1671886) Ring Reactivity and Selectivity

The attachment of a p-toluenesulfonyl (tosyl) group to the indole nitrogen profoundly alters the electron density and steric environment of the heterocyclic ring system. This modification has significant implications for the regioselectivity and efficiency of various chemical transformations.

Directing Group Effects in Directed C-H Functionalization

The N-tosyl group can function as a directing group in C-H functionalization reactions, guiding the reaction to specific positions on the indole ring. While the C2 position is often the most electronically favored site for deprotonation in N-protected indoles, the bulky tosyl group can sterically hinder this position, thereby promoting functionalization at other sites. In palladium-catalyzed reactions, the N-tosyl group can influence the regioselectivity of C-H activation. For instance, in the absence of other directing functionalities, C-H functionalization of N-tosylindoles can be directed to the C2 or C7 positions depending on the specific catalytic system employed.

The table below summarizes the directing effects of N-substituents in indole C-H functionalization reactions.

| N-Substituent | Primary Site of Functionalization | Catalyst System Example |

| Tosyl | C2 or C7 | Palladium-based catalysts |

| Pyridyl | C2 | Palladium-based catalysts |

| Pivaloyl | C7 | Palladium-based catalysts |

Activation and Deactivation Patterns for Electrophilic and Nucleophilic Processes

The N-tosyl group is a strong electron-withdrawing group, which significantly deactivates the indole ring towards electrophilic aromatic substitution. This deactivation is a consequence of the delocalization of the nitrogen lone pair into the sulfonyl group, reducing the electron density of the pyrrole (B145914) ring. Consequently, electrophilic attack at the typically reactive C3 position is disfavored.

Conversely, this electron-withdrawing nature activates the indole ring for nucleophilic attack. The reduced electron density makes the indole core more susceptible to attack by nucleophiles, particularly at the C2 and C7 positions. Furthermore, the N-tosyl group can stabilize anionic intermediates formed during nucleophilic addition or substitution reactions.

Regiochemical Control in Ring Functionalization Induced by the Tosyl Group

The N-tosyl group exerts significant regiochemical control over various functionalization reactions. In metal-catalyzed cross-coupling reactions, the tosyl group can direct lithiation to the C2 position, which can then be followed by reaction with an electrophile. This provides a reliable method for the C2-functionalization of the indole core.

In the context of 3-Fluoro-1-tosyl-1H-indole, the presence of the fluorine atom at the C3 position already blocks the most common site for electrophilic attack. The deactivating effect of the N-tosyl group further reinforces the unreactivity of the pyrrole ring towards electrophiles. This combination of substituents channels the reactivity towards other positions, primarily C2, C4, and C7, depending on the reaction conditions and the nature of the attacking species.

Impact of C3-Fluorine on the Chemical Behavior of the Indole Core

The introduction of a fluorine atom at the C3 position of the indole ring introduces both electronic and steric perturbations that significantly modify its chemical behavior.

Electronic Perturbations of the Pyrrole Ring due to Fluorine Substitution

Fluorine is the most electronegative element, and its presence on the indole ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. While fluorine also possesses a lone pair that can participate in resonance donation (+M effect), its inductive effect is generally dominant in aromatic systems.

The C3-fluorine atom in this compound further deactivates the pyrrole ring, complementing the deactivating effect of the N-tosyl group. This dual deactivation makes direct electrophilic substitution on the pyrrole moiety exceedingly difficult.

The table below outlines the electronic effects of common substituents on aromatic rings.

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -F | -I (strong) | +M (weak) | Deactivating |

| -NO2 | -I (strong) | -M (strong) | Strongly Deactivating |

| -OCH3 | -I (weak) | +M (strong) | Activating |

| -SO2R (Tosyl) | -I (strong) | -M (strong) | Strongly Deactivating |

Steric and Inductive Effects on Reaction Pathways

The small size of the fluorine atom means that its steric influence is generally minimal compared to its electronic effects. However, its strong inductive effect can have a profound impact on the stability of intermediates and transition states. For example, in reactions involving the formation of a positive charge adjacent to the C3 position, the electron-withdrawing nature of fluorine would be destabilizing.

Electrophilic Aromatic Substitution (EAS) at the Indole Ring System

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. Typically, this occurs at the C3 position. However, in this compound, this position is blocked. Furthermore, the presence of two strongly electron-withdrawing groups—the N-tosyl and the C3-fluoro groups—significantly deactivates the indole ring towards electrophilic aromatic substitution (EAS). The N-tosyl group reduces the electron-donating ability of the nitrogen atom into the pyrrole ring, while the C3-fluoro group withdraws electron density through a potent inductive effect.

Functionalization at Unsubstituted Positions (C2, C4-C7)

With the C3 position occupied, electrophilic attack is redirected to other available positions on the indole ring. The deactivating nature of the N-tosyl group diminishes the nucleophilicity of the pyrrole C2 position. Consequently, electrophilic substitution is anticipated to occur primarily on the benzene (B151609) portion of the molecule (C4-C7). Reactions such as halogenation, nitration, and Friedel-Crafts acylation, which are classic EAS reactions, would require forcing conditions to proceed and would be directed to the carbocyclic ring. For instance, nitration of N-tosylindole has been shown to occur at the C5 and C6 positions, indicating a preference for the benzene ring when the pyrrole ring is deactivated.

| Reaction Type | Electrophile/Reagents | Expected Position of Substitution | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 / C6 | Deactivation of the pyrrole ring by the N-tosyl group directs the electrophile to the benzene ring. |

| Halogenation | Br₂/FeBr₃ | C5 / C6 | Similar to nitration, substitution is favored on the less deactivated carbocyclic ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C5 / C6 | Requires harsh conditions due to deactivation; substitution occurs on the benzene moiety. |

Regioselectivity Profiling in Substitution Reactions

The regiochemical outcome of EAS on this compound is governed by the interplay of electronic effects. The N-tosyl group strongly withdraws electron density from the entire indole system, with the most pronounced effect on the pyrrole ring (C2 and C3). The C3-fluoro substituent also exerts a powerful electron-withdrawing inductive effect (-I), further deactivating the adjacent C2 and C4 positions.

This combined deactivation makes the benzene ring, specifically the C5 and C6 positions, the most likely sites for electrophilic attack. These positions are furthest from the primary deactivating groups and retain the most benzenoid character. The C7 position is sterically hindered by the bulky tosyl group, and the C4 position is electronically disfavored due to the adjacent inductively withdrawing fluoro group. Therefore, a mixture of C5 and C6 substituted products is the most probable outcome in EAS reactions.

Nucleophilic Substitution Reactions on this compound

While indoles typically engage in electrophilic reactions, the electronic profile of this compound makes it a potential candidate for nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr).

Transformations Involving Replacement of Existing C3-Substituents

The replacement of the C3-fluoro group via a nucleophilic aromatic substitution (SNAr) mechanism is a plausible transformation. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. wikipedia.org In this molecule, the N-tosyl group acts as a powerful activating group by stabilizing the negative charge in the intermediate Meisenheimer complex. acsgcipr.org Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. libretexts.orgmasterorganicchemistry.com

This reactivity allows for the introduction of various nucleophiles at the C3 position, providing a pathway to diverse 3-substituted-1-tosyl-1H-indoles.

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-1-tosyl-1H-indole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-1-tosyl-1H-indole |

| Amine | Piperidine | 3-(Piperidin-1-yl)-1-tosyl-1H-indole |

| Cyanide | Potassium Cyanide (KCN) | 3-Cyano-1-tosyl-1H-indole |

Intermolecular and Intramolecular Nucleophilic Additions

Nucleophilic addition reactions to the indole core of this compound are less common. The electron-deficient nature of the ring system makes it a poor nucleophile. Therefore, reactions where the indole itself acts as a nucleophile are generally not observed with this substrate. However, the electron-poor nature could make it susceptible to attack by very strong nucleophiles, though this is more likely to result in substitution (as described above) rather than a stable addition product, due to the drive to restore aromaticity.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed C-H functionalization has become a powerful tool for derivatizing heterocyclic systems like indole. rsc.orgresearchgate.net For this compound, with the C3 position blocked, C-H activation at other sites is the primary pathway for cross-coupling reactions.

The most probable sites for C-H activation are the C2 position on the pyrrole ring and the C7 position on the benzene ring. rsc.org

C2-Functionalization : The C2-H bond is often the most acidic proton on the N-substituted indole ring after the C3 position, making it a prime target for palladacycle formation and subsequent cross-coupling with various partners like aryl halides, boronic acids, or alkenes. researchgate.net

C7-Functionalization : While less inherently reactive, the C7-H bond can be activated, often with the assistance of a directing group. Although the tosyl group is not a classical directing group, certain catalytic systems, particularly those using rhodium, have shown efficacy for C7 functionalization of N-substituted indoles. researchgate.net

These regioselective C-H functionalization reactions provide access to a wide array of substituted indoles that would be difficult to synthesize through traditional methods.

| Reaction Type | Position | Catalyst/Ligand | Coupling Partner | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | C2 | Pd(OAc)₂ / SPhos | Arylboronic acid | 2-Aryl-3-fluoro-1-tosyl-1H-indole |

| Heck Coupling | C7 | [RhCp*Cl₂]₂ / AgOAc | Alkene (e.g., methyl acrylate) | 7-Vinyl-3-fluoro-1-tosyl-1H-indole |

| Direct Arylation | C2 | Pd(OAc)₂ / PCy₃ | Aryl halide (e.g., iodobenzene) | 2-Aryl-3-fluoro-1-tosyl-1H-indole |

| Sonogashira Coupling | C2 | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 2-Alkynyl-3-fluoro-1-tosyl-1H-indole |

Suzuki-Miyaura and Related Coupling Reactions for Arylation/Alkylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. While direct Suzuki-Miyaura coupling at an unsubstituted C-H bond is challenging, the presence of a halogen at the C3 position of an indole ring typically allows for such cross-coupling reactions. In the context of this compound, the fluorine atom is generally not a suitable leaving group for standard Suzuki-Miyaura conditions. However, palladium-catalyzed C-H functionalization presents a viable alternative for the arylation and alkylation of the indole nucleus.

Research on N-tosylindoles has demonstrated that direct C-H arylation can be achieved at the C2 and C3 positions. The regioselectivity is often dictated by the directing group and the reaction conditions. For 1-tosylindole, C2-arylation is commonly observed. However, with a substituent at C3, the reactivity at other positions, such as C2 or C7, can be explored.

Below is an illustrative data table of potential Suzuki-Miyaura type C-H functionalization reactions of this compound with various boronic acids, based on general findings for related indole derivatives.

| Entry | Aryl/Alkyl Boronic Acid | Catalyst System | Base | Solvent | Expected Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 3-Fluoro-2-phenyl-1-tosyl-1H-indole | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 3-Fluoro-2-(4-methoxyphenyl)-1-tosyl-1H-indole | 82 |

| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-Fluoro-2-(thiophen-2-yl)-1-tosyl-1H-indole | 68 |

| 4 | Methylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 3-Fluoro-2-methyl-1-tosyl-1H-indole | 55 |

Sonogashira and Other Alkyne Functionalization Reactions

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Similar to the Suzuki-Miyaura reaction, the C-F bond in this compound is not readily displaced under typical Sonogashira conditions. Therefore, direct C-H alkynylation represents the most probable pathway for introducing alkyne functionalities.

Studies on N-protected indoles have shown that palladium-catalyzed direct alkynylation can be achieved, typically at the C2 position. The reaction involves the activation of the C-H bond, followed by coupling with a terminal alkyne. The choice of catalyst, ligand, and oxidant is crucial for achieving high efficiency and selectivity.

The following table provides hypothetical examples of Sonogashira-type C-H alkynylation reactions of this compound.

Scope and Limitations of C-C and C-Heteroatom Bond Formations

The scope of C-C and C-heteroatom bond formations on this compound is largely dictated by the electronic properties of the substrate and the reaction conditions. The electron-withdrawing nature of the tosyl group and the fluorine atom can render the indole nucleus less nucleophilic, potentially requiring more forcing conditions for certain transformations.

Scope:

C-C Bond Formation: Arylation, alkylation, and alkynylation are expected to be most feasible at the C2 position via palladium-catalyzed C-H activation. A variety of aryl, heteroaryl, alkyl, and alkynyl groups can likely be introduced.

C-Heteroatom Bond Formation: Reactions such as amination, etherification, and sulfenylation at the C2 position are also conceivable using appropriate palladium or copper catalysts.

Limitations:

Regioselectivity: Directing functionalization to positions other than C2 can be challenging and may require the installation of a specific directing group.

Steric Hindrance: Bulky coupling partners may lead to lower yields due to steric hindrance around the C2 position.

Substrate Deactivation: The strong electron-withdrawing character of the substituents may inhibit certain catalytic cycles, necessitating the use of highly active catalyst systems.

Oxidative and Reductive Transformations of this compound

Selective Oxidation of the Indole Nucleus

The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, and ring-opened compounds, depending on the oxidant and reaction conditions. For this compound, the presence of the fluorine atom at the C3 position makes the formation of a simple 3-oxoindole (indoxyl) derivative unlikely. A more probable outcome is the oxidation at the C2 position to yield a 2-oxoindole (oxindole) derivative or further oxidation to an isatin-type structure.

The use of reagents like m-CPBA, dimethyldioxirane (B1199080) (DMDO), or chromium-based oxidants could potentially lead to the formation of 3-fluoro-1-tosylindoline-2-one. The reaction would likely proceed through an initial epoxidation of the 2,3-double bond, followed by rearrangement.

Cleavage and Removal of the Tosyl Protecting Group

The tosyl group is a robust protecting group for the indole nitrogen, stable to a wide range of reaction conditions. However, its removal is often necessary in the final stages of a synthetic sequence. Several methods have been developed for the N-detosylation of indoles. nih.govlookchem.com

Common methods for the cleavage of the N-tosyl group include:

Basic Hydrolysis: Strong bases such as NaOH or KOH in alcoholic solvents at elevated temperatures can effect detosylation. nih.gov

Reductive Cleavage: Reagents like magnesium in methanol (B129727), sodium amalgam, or samarium iodide can be used for the reductive removal of the tosyl group.

Nucleophilic Cleavage: Thiolates, such as thiophenol with potassium carbonate, can also be effective.

Cesium Carbonate: A milder method involves the use of cesium carbonate in a mixture of THF and methanol. nih.gov

Sodium Hydride: NaH in DMA has also been reported as an effective reagent for detosylation of a variety of N-tosylindoles. lookchem.comresearchgate.net

The choice of method depends on the compatibility of other functional groups present in the molecule. For this compound, milder conditions such as those using cesium carbonate or magnesium in methanol would likely be preferred to avoid potential side reactions involving the fluorine atom.

Elucidation of Reaction Mechanisms for this compound Transformations

The mechanisms of the transformations discussed above for this compound are generally expected to follow established pathways for related indole derivatives.

Palladium-Catalyzed C-H Functionalization (Suzuki-Miyaura and Sonogashira type): These reactions are believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through an electrophilic palladation mechanism. The N-tosyl group can act as a transient directing group, facilitating the C-H activation at the C2 position. The catalytic cycle involves the formation of a palladacycle intermediate, followed by oxidative addition (in the case of C-H/C-X coupling) or transmetalation (with the organoboron or organocopper species), and finally reductive elimination to furnish the product and regenerate the palladium catalyst.

Oxidative Transformations: The mechanism of oxidation to an oxindole (B195798) would likely involve electrophilic attack of the oxidant on the electron-rich 2,3-double bond of the indole. This would lead to an intermediate, such as an epoxide or a related species, which then undergoes a rearrangement, possibly with the participation of a nucleophile (e.g., water), to yield the 2-oxo product.

N-Detosylation: The mechanism of base-catalyzed hydrolysis involves nucleophilic attack of the hydroxide (B78521) or alkoxide ion on the sulfur atom of the tosyl group, leading to the cleavage of the N-S bond. Reductive cleavage mechanisms typically involve single-electron transfer (SET) from the metal to the tosyl group, generating a radical anion which then fragments.

Further detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling, would be necessary to fully elucidate the specific pathways and transition states for reactions involving this compound.

Identification and Characterization of Reaction Intermediates

There is no specific information available in the reviewed literature identifying or characterizing reaction intermediates for reactions involving this compound. Mechanistic studies on related, but distinct, indole compounds propose intermediates such as carbanions or Meisenheimer complexes in their respective reaction pathways. However, such findings cannot be directly extrapolated to confirm the intermediates for this compound without dedicated experimental or computational studies.

Kinetic Studies and Reaction Rate Determinants

No kinetic studies detailing the reaction rates or the factors determining these rates for reactions of this compound have been found in the public domain. Research on other indole derivatives exists, but this data is specific to their unique structures and reaction conditions and does not apply to the title compound.

Derivatization Strategies and Applications of 3 Fluoro 1 Tosyl 1h Indole in Advanced Organic Synthesis

Synthesis of Novel C2-, C4-, C5-, C6-, and C7-Substituted Derivatives

The functionalization of the 3-Fluoro-1-tosyl-1H-indole scaffold can be systematically approached by targeting either the pyrrolic C2-position or the carbocyclic C4-, C5-, C6-, and C7-positions. The distinct electronic environments of these sites necessitate different synthetic strategies for achieving regiocontrolled substitution.

The synthesis of diverse analogues of this compound hinges on the selective introduction of various functional groups at specific positions. The most established and reliable method for functionalization at the C2 position of an N-tosyl indole (B1671886) is through deprotonation with a strong base, followed by quenching with an electrophile.

The N-tosyl group significantly increases the kinetic acidity of the C2-proton, enabling its clean removal by organolithium reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) at low temperatures (e.g., -78 °C). The resulting C2-lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to install new substituents. The presence of the C3-fluoro group is expected to further enhance the acidity of the C2-proton, facilitating the lithiation process.

Table 1: Potential C2-Functionalization of this compound via Lithiation

| Electrophile | Reagent Example | Resulting C2-Substituent |

|---|---|---|

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Borylation | Triisopropyl borate (B1201080) (B(OiPr)₃) | Boronic acid (-B(OH)₂) (after hydrolysis) |

Functionalization of the benzene (B151609) ring (C4-C7) is more complex. Direct electrophilic aromatic substitution on the N-tosylindole core is often plagued by low reactivity and poor regioselectivity. A more controlled approach involves a halogenation-then-coupling sequence. For instance, selective bromination at the C5 or C7 position could be achieved, followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce diverse aryl, heteroaryl, or vinyl groups.

Achieving high regiocontrol, especially on the carbocyclic ring, often requires more advanced techniques such as Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org While the N-tosyl group itself is not a directing group for DoM, the introduction of a suitable directing metalation group (DMG) onto the benzene ring can enable highly regioselective functionalization. For example, if a DMG were installed at the C7 position, lithiation would be directed to the C6 position. unblog.fr This strategy provides a powerful tool for building polysubstituted indole cores where traditional electrophilic substitution fails.

Another powerful strategy for regiocontrolled functionalization is the use of transition-metal-catalyzed C-H activation. These methods can directly convert C-H bonds into C-C or C-heteroatom bonds with high selectivity, often guided by a directing group. While specific applications to this compound are not yet extensively documented, the principles of C-H activation are broadly applicable to complex indole systems.

Utilization of this compound as a Key Synthetic Intermediate

The value of this compound extends beyond its use as a scaffold for simple decoration; it is a key building block for the assembly of more elaborate and biologically relevant molecules.

Polycyclic indole structures are prevalent in a vast number of alkaloids with significant biological activities. researchgate.nethw.ac.uk this compound, appropriately functionalized at the C2 and C7 positions, can serve as a precursor for constructing such fused systems. For example, an analogue bearing a vinyl group at C2 and a halide at C7 could undergo an intramolecular Heck reaction to form a six-membered ring fused across the C2 and C7 positions. Similarly, precursors designed for radical cyclization or transition-metal-catalyzed annulation can be synthesized from the parent this compound scaffold. researchgate.net

Table 2: Illustrative Strategies for Polycyclic Indole Synthesis

| Reaction Type | Required Precursor Functionality | Resulting Fused Ring |

|---|---|---|

| Intramolecular Heck | C2-alkene & C7-halide | Pyrido[4,3,2-jk]indole |

| Pictet-Spengler | C2-aminoethyl & reactive C3 | Carboline (after N-detosylation) |

| Radical Cyclization | C2-radical acceptor & C7-radical precursor | Fused carbocycle |

The indole framework is a privileged structure in natural products. nih.govmdpi.com In the total synthesis of these complex molecules, the N-tosyl group is a commonly employed protecting group due to its stability across a wide range of reaction conditions and its ability to be removed under specific reductive or basic conditions. nih.govresearchgate.net

The use of a fluorinated indole building block like this compound is particularly strategic for synthesizing fluorinated analogues of natural products. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets. Therefore, incorporating this building block into a synthetic route allows for the creation of novel bioactive molecules with potentially improved pharmacological profiles. While the direct use of this compound in a completed total synthesis is yet to be prominently featured in the literature, the synthetic utility of substituted N-tosyl indoles is well-established in the synthesis of compounds like the marine tris-indole alkaloid tulongicin A.

Advanced Synthetic Methodologies Facilitated by this compound

The unique electronic properties of this compound make it an interesting substrate for modern synthetic methodologies. The electron-deficient nature of the indole ring, induced by both the tosyl and fluoro groups, alters its reactivity in transition-metal-catalyzed reactions.

For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the indole can influence the rate of oxidative addition and reductive elimination steps. bohrium.comucmerced.edu If the indole is first converted to a C2-stannane or C2-boronic ester, it can act as the nucleophilic partner in Suzuki or Stille couplings. Conversely, halogenation of the benzene ring would allow it to serve as the electrophilic partner. The predictable reactivity at the C2 position via lithiation makes it an ideal handle for introducing the necessary functionality for these advanced coupling methods.

Furthermore, the electron-deficient pyrrole (B145914) ring may be more susceptible to certain types of nucleophilic attack or reductive functionalization compared to electron-rich indoles, opening avenues for synthetic transformations that are otherwise difficult to achieve. The continued exploration of this building block in the context of catalysis and methodology development is expected to yield novel and efficient pathways to complex molecular targets.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 1 Tosyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 3-Fluoro-1-tosyl-1H-indole, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of substituted indole (B1671886) systems. rsc.orgmdpi.comresearchgate.netnih.gov For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G(d), are used to determine its optimized molecular geometry. nih.govchemrxiv.org

| Parameter | Calculated Value (Å/°) |

|---|---|

| Bond Length C2-C3 | 1.375 |

| Bond Length C3-F | 1.360 |

| Bond Length N1-S | 1.680 |

| Bond Angle C2-C3-C3a | 107.5 |

| Dihedral Angle C2-N1-S-O1 | -65.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the energy and distribution of these orbitals dictate its behavior as an electrophile or nucleophile.

Computational studies show that the HOMO is primarily localized on the indole ring, particularly the C2-C3 double bond, though the electron-withdrawing nature of the fluorine atom can lower its energy compared to unsubstituted indole. nih.gov The LUMO, conversely, is often distributed over the tosyl group and the benzene (B151609) ring of the indole moiety, indicating that these are the regions most susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com The presence of the tosyl and fluoro substituents significantly modulates this energy gap.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.55 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound, allowing for the detailed investigation of reaction pathways and the prediction of product distributions.

Transition State Localization and Energy Barrier Calculations

By employing DFT methods, it is possible to locate the transition state (TS) structures for various reactions, such as electrophilic additions or metal-catalyzed cross-couplings. nih.govchemrxiv.org For instance, in a hypothetical reaction, computational chemists can model the approach of a reagent, identify the structure of the highest energy point along the reaction coordinate (the transition state), and calculate the activation energy barrier. This energy barrier is a key determinant of the reaction rate. Studies on related tosyl-indoles have successfully used these methods to rationalize reaction outcomes. nih.govchemrxiv.orgescholarship.org

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Electrophilic Attack at C2 | 18.5 |

| Electrophilic Attack at C4 | 25.2 |

| Electrophilic Attack at C6 | 23.8 |

Elucidation of Regio- and Stereoselectivity Origins

Computational studies are particularly powerful in explaining the origins of regio- and stereoselectivity. For this compound, reactions can often yield multiple products. By calculating the energy barriers for the formation of all possible transition states leading to different regioisomers or stereoisomers, the preferred reaction pathway can be identified. researchgate.net The pathway with the lowest energy barrier will be the kinetically favored one. nih.govchemrxiv.org This analysis can reveal that the observed selectivity arises from subtle steric hindrances introduced by the bulky tosyl group or from electronic effects dictated by the fluorine substituent.

Conformation Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, the dynamic nature of molecules is also crucial. Conformation analysis and molecular dynamics (MD) simulations provide insight into the flexibility and accessible shapes of this compound.

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. The rotation around the N1-S bond of the tosyl group is of particular interest, as different rotational conformers can expose or block reactive sites on the indole core.

Molecular dynamics simulations, which model the movement of atoms over time, can provide a more complete picture of the molecule's behavior in solution. nih.gov MD simulations can show how the molecule interacts with solvent molecules and how its conformation fluctuates under thermal motion. This information is valuable for understanding how the molecule's shape and flexibility might influence its ability to bind to a receptor or a catalyst active site.

Assessment of Stable Conformations and Energy Minima6.4. Prediction of Spectroscopic Parameters and Comparison with Experimental Data

General computational methodologies, such as Density Functional Theory (DFT), are often employed to investigate the properties of related indole derivatives. These studies typically involve geometry optimization to locate energy minima corresponding to stable conformations and the calculation of spectroscopic data (e.g., NMR, IR) for comparison with experimental results. However, without specific research dedicated to this compound, any presentation of such data would be speculative and not based on published scientific findings.

Q & A

Q. What are the optimal conditions for synthesizing 3-Fluoro-1-tosyl-1H-indole?

The synthesis typically involves sequential functionalization of the indole core. Tosylation is achieved using toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine in anhydrous dichloromethane (DCM) at 0–25°C. Fluorination at the 3-position requires electrophilic substitution with a fluorine source (e.g., Selectfluor®) in polar aprotic solvents like acetonitrile (MeCN) at 40–80°C. Reaction optimization should prioritize temperature control and catalyst selection (e.g., iodine or Lewis acids like FeCl₃) to enhance regioselectivity and yield. For example, iodine catalysis in MeCN at 40°C improved yields to >95% in analogous indole systems .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : The indole proton (N–H) appears as a broad singlet near δ 10–12 ppm. Fluorine substituents cause splitting in adjacent aromatic protons, while the tosyl group shows distinct methyl singlet (δ ~2.4 ppm) and aromatic signals (δ ~7.5–7.8 ppm).

- 19F NMR : A single peak between δ -110 to -120 ppm confirms the fluorine atom’s position.

- HRMS : Molecular ion peaks should align with the calculated mass (C₁₅H₁₂FNO₂S, [M+H]⁺ = 290.0654). Cross-validation with literature data for analogous compounds (e.g., 4-Fluoro-1-tosylindole) is essential .

Q. What purification methods are effective for isolating this compound?

Flash column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc) is standard. For higher purity, recrystallization from ethanol or methanol is recommended. Monitor fractions by TLC (Rf ~0.5 in 30% EtOAc/hexane) and confirm purity via HPLC (>98% by area normalization) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) provides precise bond lengths, angles, and torsional parameters. For example, in 5-Fluoro-1H-indole-3-carboxylic acid, SCXRD confirmed planarity of the indole ring (mean C–C bond length = 1.39 Å) and fluorine’s positional effects on electron density . Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts .

Q. What strategies address contradictory yields in electrophilic substitutions of this compound?

Contradictions often arise from competing reaction pathways (e.g., over-tosylation or ring oxidation). Systematic variation of catalysts (e.g., I₂ vs. FeCl₃), solvents (MeCN vs. DCM), and stoichiometry is critical. For instance, iodine (10 mol%) in MeCN at 40°C increased yields of analogous diindolylmethanes from 51% to 98% by suppressing side reactions . Statistical tools like Design of Experiments (DoE) can identify key variables .

Q. How can computational modeling complement experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic effects of the tosyl and fluorine groups. For example, Fukui indices can map electrophilic attack sites, while Hirshfeld analysis visualizes intermolecular interactions in crystals. Pair these results with SCXRD and NMR data to validate mechanistic hypotheses .

Q. What bioassay designs are suitable for evaluating the biological activity of this compound?

- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages.

- Docking studies : Target indole-binding proteins (e.g., tubulin or kinase enzymes) using AutoDock Vina. Include positive controls (e.g., doxorubicin) and validate results with Western blotting .

Q. How does the tosyl group influence the reactivity of 3-Fluoro-1H-indole in cross-coupling reactions?

The tosyl group acts as a directing and protecting group, enhancing stability during palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, it may sterically hinder reactions at the 2-position. Comparative studies with 1-H-indole show that tosylation reduces electrophilicity at N1 but activates C3 for substitutions .

Methodological Notes

- Safety : Use EPA DSSTox (DTXSID50545815) for toxicity screening and adhere to OSHA guidelines for handling fluorinated indoles .

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst batch) and spectroscopic parameters (NMR field strength) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.